molecular formula C20H23N3S B2407385 (Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline CAS No. 304443-96-7

(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline

Cat. No. B2407385
CAS RN: 304443-96-7
M. Wt: 337.49
InChI Key: SKSYBHXULRJCPY-MRCUWXFGSA-N
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Description

The compound is a thiazole derivative with a phenyl group and a dimethylamino propyl group attached. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of the dimethylamino group suggests that this compound could exhibit basic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The dimethylamino propyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring, the phenyl ring, and the dimethylamino propyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially participate in various chemical reactions typical for thiazoles, such as electrophilic substitution. The presence of the dimethylamino group could also enable reactions typical for amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar dimethylamino group could enhance its solubility in polar solvents .

Scientific Research Applications

Electroluminescence and Organic Electronic Devices

A novel class of color-tunable emitting amorphous molecular materials, including compounds with similar structural characteristics to "(Z)-N-(3-(3-(dimethylamino)propyl)-4-phenylthiazol-2(3H)-ylidene)aniline," have been designed and synthesized for use in organic electroluminescent (EL) devices. These compounds exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C, making them excellent emitting materials for EL devices that emit multicolor light, including white. They also serve as good host materials for emissive dopants in organic EL devices, permitting color tuning and leading to higher device performance (Hidekaru Doi et al., 2003).

Nonlinear Optical Absorption

Novel chalcone derivative compounds, structurally related to the compound of interest, have been synthesized and their third-order nonlinear optical properties investigated using z-scan techniques. These studies highlight the compounds' potential for applications in optical devices such as optical limiters, benefiting from their ability to switch from saturable absorption (SA) to reverse saturable absorption (RSA) with the increase of excitation intensity (K. Rahulan et al., 2014).

Molecular Conformation and Crystal Structure

Research into the crystal structure and molecular conformation of compounds similar to "this compound" has provided insights into how crystal environment influences molecular conformation. For example, differences in molecular conformation have been accounted for in terms of crystal packing effects, offering a deeper understanding of how molecular arrangements can stabilize less favorable conformations (M. Ahmet et al., 1994).

Azo-Based Schiff Bases

Azo-based Schiff bases, incorporating structures similar to the compound , have been synthesized and characterized. These compounds exhibit interesting optical properties and crystal structures stabilized by intra and intermolecular hydrogen bonds, as well as weak π−π stacking. Their synthesis and characterization pave the way for applications in organic materials science, especially in the development of materials with specific optical properties (A. Shili et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its pharmacological properties .

properties

IUPAC Name

N,N-dimethyl-3-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-22(2)14-9-15-23-19(17-10-5-3-6-11-17)16-24-20(23)21-18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSYBHXULRJCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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